molecular formula C18H28N6O6 B15352952 N-t-Boc-valacyclovir-d4

N-t-Boc-valacyclovir-d4

Cat. No.: B15352952
M. Wt: 428.5 g/mol
InChI Key: FGLBYLSLCQBNHV-QRMXRSDFSA-N
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Description

N-t-Boc-valacyclovir-d4: is a stable isotope-labeled analog of N-t-Boc-valacyclovir, which itself is an impurity of Acyclovir. This compound is characterized by the presence of deuterium atoms, making it useful in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-t-Boc-valacyclovir-d4 typically involves the incorporation of deuterium atoms into the valacyclovir structure. This can be achieved through various chemical reactions, such as hydrogen-deuterium exchange reactions, where hydrogen atoms in the valacyclovir molecule are replaced with deuterium atoms under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis processes that ensure the incorporation of deuterium atoms with high precision and purity. These processes are carried out in controlled environments to maintain the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-t-Boc-valacyclovir-d4 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reactions: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include various derivatives of valacyclovir, depending on the specific reagents and conditions used.

Scientific Research Applications

N-t-Boc-valacyclovir-d4 is widely used in scientific research due to its stable isotope labeling. It serves as a chemical reference for qualitative and quantitative analysis, detection, and identification in organic chemistry. Additionally, it is used in metabolic research, environmental studies, clinical diagnostics, and newborn screening.

Mechanism of Action

The mechanism by which N-t-Boc-valacyclovir-d4 exerts its effects involves its interaction with viral DNA polymerase. By inhibiting this enzyme, the compound prevents the replication of viral DNA, thereby exerting its antiviral effects. The molecular targets and pathways involved include the viral DNA replication process and the cellular pathways that support viral replication.

Comparison with Similar Compounds

  • Acyclovir

  • Valacyclovir

  • Famciclovir

  • Penciclovir

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Properties

Molecular Formula

C18H28N6O6

Molecular Weight

428.5 g/mol

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)/t11-/m1/s1/i6D2,7D2

InChI Key

FGLBYLSLCQBNHV-QRMXRSDFSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC(=O)[C@@H](C(C)C)NC(=O)OC(C)(C)C)OCN1C=NC2=C1N=C(NC2=O)N

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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